Cas no 2172462-83-6 (2-{1-(tert-butoxy)carbonylpyrrolidin-3-yl}-4-chloropyrimidine-5-carboxylic acid)

2-{1-(tert-butoxy)carbonylpyrrolidin-3-yl}-4-chloropyrimidine-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-{1-(tert-butoxy)carbonylpyrrolidin-3-yl}-4-chloropyrimidine-5-carboxylic acid
- EN300-1459114
- 2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-4-chloropyrimidine-5-carboxylic acid
- 2172462-83-6
-
- インチ: 1S/C14H18ClN3O4/c1-14(2,3)22-13(21)18-5-4-8(7-18)11-16-6-9(12(19)20)10(15)17-11/h6,8H,4-5,7H2,1-3H3,(H,19,20)
- InChIKey: OFQKIDFPOPFFLF-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C(=O)O)C=NC(C2CN(C(=O)OC(C)(C)C)CC2)=N1
計算された属性
- せいみつぶんしりょう: 327.0985838g/mol
- どういたいしつりょう: 327.0985838g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 440
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 92.6Ų
2-{1-(tert-butoxy)carbonylpyrrolidin-3-yl}-4-chloropyrimidine-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1459114-0.5g |
2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-4-chloropyrimidine-5-carboxylic acid |
2172462-83-6 | 0.5g |
$1770.0 | 2023-06-06 | ||
Enamine | EN300-1459114-0.05g |
2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-4-chloropyrimidine-5-carboxylic acid |
2172462-83-6 | 0.05g |
$1549.0 | 2023-06-06 | ||
Enamine | EN300-1459114-0.25g |
2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-4-chloropyrimidine-5-carboxylic acid |
2172462-83-6 | 0.25g |
$1696.0 | 2023-06-06 | ||
Enamine | EN300-1459114-500mg |
2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-4-chloropyrimidine-5-carboxylic acid |
2172462-83-6 | 500mg |
$1770.0 | 2023-09-29 | ||
Enamine | EN300-1459114-2500mg |
2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-4-chloropyrimidine-5-carboxylic acid |
2172462-83-6 | 2500mg |
$3611.0 | 2023-09-29 | ||
Enamine | EN300-1459114-100mg |
2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-4-chloropyrimidine-5-carboxylic acid |
2172462-83-6 | 100mg |
$1623.0 | 2023-09-29 | ||
Enamine | EN300-1459114-5000mg |
2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-4-chloropyrimidine-5-carboxylic acid |
2172462-83-6 | 5000mg |
$5345.0 | 2023-09-29 | ||
Enamine | EN300-1459114-1.0g |
2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-4-chloropyrimidine-5-carboxylic acid |
2172462-83-6 | 1g |
$1844.0 | 2023-06-06 | ||
Enamine | EN300-1459114-2.5g |
2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-4-chloropyrimidine-5-carboxylic acid |
2172462-83-6 | 2.5g |
$3611.0 | 2023-06-06 | ||
Enamine | EN300-1459114-10000mg |
2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-4-chloropyrimidine-5-carboxylic acid |
2172462-83-6 | 10000mg |
$7927.0 | 2023-09-29 |
2-{1-(tert-butoxy)carbonylpyrrolidin-3-yl}-4-chloropyrimidine-5-carboxylic acid 関連文献
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1. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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6. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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2-{1-(tert-butoxy)carbonylpyrrolidin-3-yl}-4-chloropyrimidine-5-carboxylic acidに関する追加情報
Introduction to 2-{1-(tert-butoxy)carbonylpyrrolidin-3-yl}-4-chloropyrimidine-5-carboxylic acid (CAS No. 2172462-83-6)
2-{1-(tert-butoxy)carbonylpyrrolidin-3-yl}-4-chloropyrimidine-5-carboxylic acid, identified by its CAS number 2172462-83-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrimidine class, a heterocyclic aromatic ring structure that is widely recognized for its biological activity and utility in drug development. The presence of functional groups such as the tert-butoxycarbonyl (Boc) group and the chloropyrimidine moiety makes this molecule a promising candidate for further exploration in synthetic chemistry and pharmacological research.
The Boc group in the molecule serves as a protecting group for the amine functionality, which is a common strategy in peptide synthesis and drug development to prevent unwanted side reactions. The chloropyrimidine moiety, on the other hand, is known to be a versatile scaffold in medicinal chemistry, often used in the design of kinase inhibitors and other therapeutic agents. The combination of these features makes 2-{1-(tert-butoxy)carbonylpyrrolidin-3-yl}-4-chloropyrimidine-5-carboxylic acid a compound of great interest for researchers seeking to develop novel therapeutic interventions.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various kinases and other enzymes involved in cancer and inflammatory diseases. Pyrimidine-based compounds have emerged as powerful tools in this endeavor due to their ability to bind to enzymes with high specificity and affinity. The 4-chloropyrimidine core of this compound is particularly noteworthy, as it has been shown to interact with ATP-binding pockets of kinases, thereby inhibiting their activity. This mechanism has been explored in several preclinical studies, where pyrimidine derivatives have demonstrated promising results in reducing tumor growth and modulating inflammatory responses.
The pyrrolidinyl side chain in 2-{1-(tert-butoxy)carbonylpyrrolidin-3-yl}-4-chloropyrimidine-5-carboxylic acid adds another layer of complexity to its potential biological activity. Pyrrolidines are known for their ability to enhance the solubility and bioavailability of drug candidates, making them an attractive feature in medicinal chemistry. Additionally, the presence of a nitrogen atom in the pyrrolidine ring can contribute to hydrogen bonding interactions with biological targets, further improving binding affinity. These structural features have been leveraged in the design of several lead compounds that have advanced into clinical trials.
One of the most exciting aspects of this compound is its potential application in the development of next-generation therapeutics. The 5-carboxylic acid group provides a site for further functionalization, allowing chemists to modify the molecule's properties according to specific pharmacological requirements. This flexibility has been exploited in several drug discovery programs, where pyrimidine derivatives have been modified to improve their metabolic stability, tissue distribution, and overall pharmacokinetic profile.
The synthesis of 2-{1-(tert-butoxy)carbonylpyrrolidin-3-yl}-4-chloropyrimidine-5-carboxylic acid involves multi-step organic transformations that showcase the ingenuity of modern synthetic chemistry. The introduction of the Boc group requires careful control of reaction conditions to ensure high yield and purity. Similarly, the chlorination step at the 4-position of the pyrimidine ring demands precise stoichiometry and selectivity to avoid unwanted byproducts. These challenges highlight the importance of advanced synthetic methodologies in producing complex molecules like this one.
In conclusion, 2-{1-(tert-butoxy)carbonylpyrrolidin-3-yl}-4-chloropyrimidine-5-carboxylic acid (CAS No. 2172462-83-6) represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups and its potential applications in kinase inhibition make it a valuable asset for pharmaceutical research. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly important role in addressing some of today's most pressing medical challenges.
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